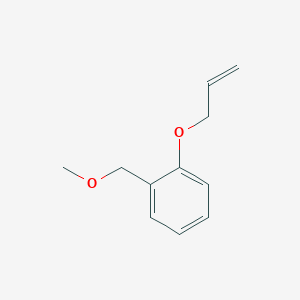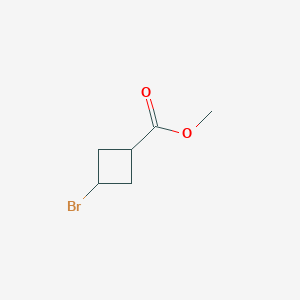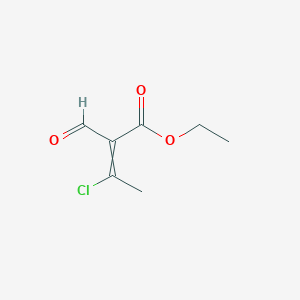![molecular formula C20H29BrN2O4 B1401600 4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1403257-58-8](/img/structure/B1401600.png)
4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the bromine and methoxycarbonyl groups, and the esterification of the carboxylic acid . The exact methods would depend on the specific synthetic route chosen by the chemist.Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the ester group could be hydrolyzed to produce a carboxylic acid and an alcohol. The bromine atom could be displaced in a nucleophilic substitution reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation : This compound is utilized in the synthesis of various derivatives with potential biological activity. For example, Kotzamani et al. (1994) detailed a synthesis method involving regiospecific addition and cyclization processes to create piperidine derivatives (Kotzamani, H. K., Gourdoupis, C., & Stamos, I., 1994).
Key Intermediate in Drug Synthesis : This compound serves as a key intermediate in the synthesis of certain drugs. For instance, Wang et al. (2015) described its role in the synthesis of Vandetanib, a drug used for certain cancer treatments (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015).
N-Nucleophiles in Aminocarbonylation : Takács et al. (2014) explored the use of related piperidine compounds with ester functionality as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction important for various chemical syntheses (Takács, A., Kabak-Solt, Zs., Mikle, G., & Kollár, L., 2014).
Piperidine-Based Radiotracers : Katoch-Rouse and Horti (2003) discussed the synthesis of a piperidine-based compound used as a radiotracer for studying cannabinoid receptors, demonstrating the compound’s relevance in nuclear medicine and imaging (Katoch-Rouse, R., & Horti, A., 2003).
Piperidine Derivatives in Biochemistry : Hirokawa, Horikawa, and Kato (2000) reported on the efficient synthesis of a related compound, showcasing its importance in the creation of biochemical agents (Hirokawa, Y., Horikawa, T., & Kato, S., 2000).
Application in Heterocyclic Chemistry : Nurdinov, Liepin'sh, and Kalvin'sh (1993) examined derivatives of α-iminocarboxylic acids, highlighting the chemical versatility and potential applications of these compounds in heterocyclic chemistry (Nurdinov, R., Liepin'sh, É., & Kalvin'sh, I., 1993).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-bromo-3-methoxycarbonyl-N,2-dimethylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrN2O4/c1-13-16(18(24)26-6)11-14(21)12-17(13)22(5)15-7-9-23(10-8-15)19(25)27-20(2,3)4/h11-12,15H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUQIIMYWSZWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N(C)C2CCN(CC2)C(=O)OC(C)(C)C)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)







![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)



